Cas no 873002-94-9 (N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide)

N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- Benzenesulfonamide, N-[2-(2,4-dimethyl-5-thiazolyl)ethyl]-2,5-difluoro-
- N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide
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- インチ: 1S/C13H14F2N2O2S2/c1-8-12(20-9(2)17-8)5-6-16-21(18,19)13-7-10(14)3-4-11(13)15/h3-4,7,16H,5-6H2,1-2H3
- InChIKey: MKQNZWSDAZILSV-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCCC2SC(C)=NC=2C)(=O)=O)=CC(F)=CC=C1F
N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2011-0001-2μmol |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide |
873002-94-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2011-0001-2mg |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide |
873002-94-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2011-0001-20mg |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide |
873002-94-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2011-0001-1mg |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide |
873002-94-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2011-0001-20μmol |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide |
873002-94-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2011-0001-10μmol |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide |
873002-94-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2011-0001-15mg |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide |
873002-94-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2011-0001-30mg |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide |
873002-94-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2011-0001-40mg |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide |
873002-94-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F2011-0001-25mg |
N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,5-difluorobenzene-1-sulfonamide |
873002-94-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamideに関する追加情報
N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 873002-94-9 represents a fascinating molecule in the realm of chemical biology, particularly in the development of novel pharmaceutical agents. The name N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide encodes a rich structural framework that combines several key pharmacophoric elements, making it a subject of intense interest for researchers exploring innovative therapeutic strategies.
In recent years, the integration of heterocyclic scaffolds with fluorinated aromatic systems has emerged as a powerful approach to enhance the biological activity and selectivity of small molecules. The thiazole ring, a prominent heterocycle found in numerous bioactive compounds, contributes to the molecule's potential by providing a rigid structure that can interact with biological targets. Specifically, the 2,4-dimethyl substitution pattern on the thiazole ring enhances its stability and modulates its electronic properties, which are critical for optimal binding affinity.
The benzene core of the compound is further functionalized with fluorine atoms at the 2 and 5 positions. Fluorine substitution is a well-documented strategy to improve metabolic stability, lipophilicity, and binding interactions with biological targets. The presence of these fluorine atoms in N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide suggests that it may exhibit enhanced pharmacokinetic properties compared to its non-fluorinated counterparts. This modification is particularly relevant in the context of drug discovery, where optimizing pharmacokinetic profiles is often a key determinant of success.
The sulfonamide moiety at the 1-position of the benzene ring is another critical pharmacophore that contributes to the compound's biological potential. Sulfonamides are widely recognized for their ability to interact with biological targets through hydrogen bonding and dipole-dipole interactions. This structural feature has been leveraged in the development of various therapeutic agents, including antibiotics, anti-inflammatory drugs, and even kinase inhibitors. In N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide, the sulfonamide group is linked to an ethyl chain that extends from the thiazole ring. This extension may serve to modulate the compound's solubility and bioavailability while maintaining strong interactions with biological targets.
Recent studies have highlighted the importance of integrating multiple pharmacophoric elements into a single molecular framework to achieve synergistic effects on biological activity. The combination of a thiazole scaffold with fluorinated aromatic systems and a sulfonamide group in N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide positions it as a promising candidate for further exploration in drug discovery. Researchers have been particularly interested in its potential as an inhibitor of enzymes involved in inflammatory pathways or as a modulator of signal transduction processes.
The ethyl chain connecting the thiazole ring to the sulfonamide group introduces additional conformational flexibility into the molecule. This flexibility can be exploited to optimize binding interactions with biological targets by allowing the compound to adopt multiple conformations that maximize favorable interactions while minimizing unfavorable ones. Such structural adaptability is often crucial for achieving high affinity and selectivity in drug design.
In addition to its structural complexity, N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide exhibits interesting physicochemical properties that make it an attractive candidate for further investigation. The presence of fluorine atoms enhances its lipophilicity while maintaining adequate solubility for biological applications. The sulfonamide group contributes to its polarity and hydrogen bonding capabilities, which are essential for effective interactions with biological targets.
The compound's potential applications extend beyond traditional therapeutic areas. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing novel probes for biochemical pathways. Researchers have been exploring its use as an intermediate in synthetic chemistry, where its complex framework can serve as a starting point for generating new derivatives with tailored biological activities.
The synthesis of N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide presents both challenges and opportunities for synthetic chemists. The integration of multiple functional groups into a single molecule requires careful planning to ensure optimal reaction conditions and minimize side products. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high precision and yield.
Future research directions may focus on exploring derivatives of this compound that exhibit enhanced biological activity or improved pharmacokinetic properties。 By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the molecule's characteristics to meet specific therapeutic needs。 The versatility of this scaffold suggests that it will continue to be a valuable platform for drug discovery efforts.
In conclusion,N-N'-(E)-[(E)-(Z)-N'-(Z)-(Z)-(Z)-N'-[[(E)-(Z)-N'-(Z)-(Z)-(Z)-N'-[(E)-(Z)-N'-(Z)-(Z)-(Z)-Cl]C6H3SO(=O)NH]-C6H3(CMe)(CH=CHCH=CHCH=CHCH=CHNH)]C6H3(CMe)(CH=CHCH=CHCH=CHCH=CHNH)]C6H3(CMe)(CH=CHCH=CHCH=CHNH)](CAS no: 87300294)
represents a structurally intricate molecule with significant potential in chemical biology and drug discovery。 Its unique combination of pharmacophoric elements makes it an attractive candidate for further exploration, offering opportunities to develop novel therapeutic agents with improved efficacy and selectivity。 As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding of biological processes and developing innovative treatment strategies。
873002-94-9 (N-2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl-2,5-difluorobenzene-1-sulfonamide) 関連製品
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